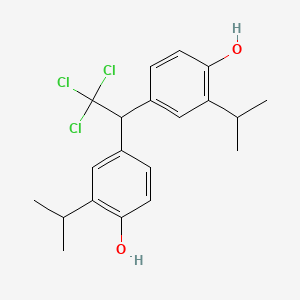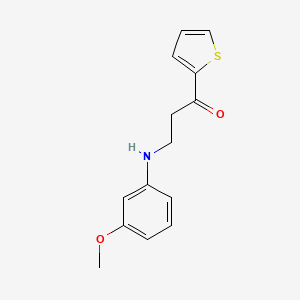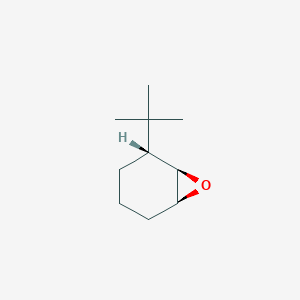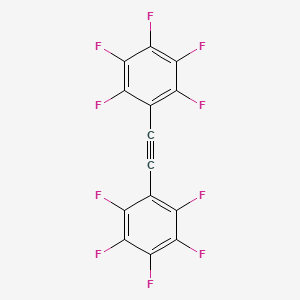
Phenol, 4,4'-(2,2,2-trichloroethylidene)bis(2-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is a synthetic organic compound characterized by the presence of phenolic groups and a trichloroethylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) typically involves the reaction of phenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The trichloroethylidene bridge can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) involves its interaction with specific molecular targets and pathways. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethylidene bridge may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: This compound has a similar structure but with a methylethylidene bridge instead of a trichloroethylidene bridge.
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis[3-methyl-: This compound has an additional methyl group on the phenolic rings.
Uniqueness
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is unique due to the presence of the trichloroethylidene bridge, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
21282-44-0 |
|---|---|
Formule moléculaire |
C20H23Cl3O2 |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-3-propan-2-ylphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H23Cl3O2/c1-11(2)15-9-13(5-7-17(15)24)19(20(21,22)23)14-6-8-18(25)16(10-14)12(3)4/h5-12,19,24-25H,1-4H3 |
Clé InChI |
DSNFTANGKSCNGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C(C)C)C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)



![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)


![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)



